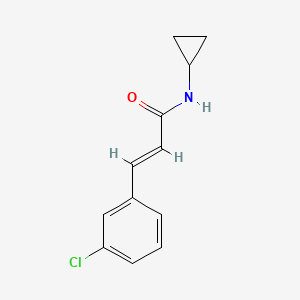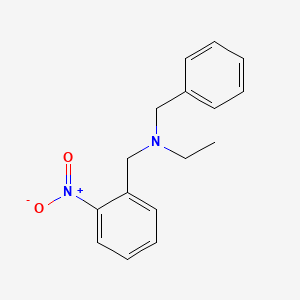
ethyl 4-(3-fluorobenzyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-fluorobenzyl)-1-piperazinecarboxylate, commonly known as EFDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of EFDP is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation and apoptosis. EFDP has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EFDP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. EFDP has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFDP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. EFDP has also been shown to exhibit potent and selective activity against cancer cells and microbes, making it a potential candidate for the development of new therapeutic agents. However, EFDP has some limitations as well. It is relatively unstable and can degrade over time, leading to loss of activity. Moreover, the exact mechanism of action of EFDP is not yet fully understood, which limits its potential therapeutic applications.
Direcciones Futuras
Despite its potential therapeutic applications, EFDP still requires further research to fully understand its mechanism of action and pharmacological effects. Future studies could focus on elucidating the molecular targets of EFDP and its downstream signaling pathways. Moreover, the development of novel EFDP derivatives with improved stability and selectivity could lead to the discovery of new therapeutic agents for the treatment of cancer and infectious diseases.
Métodos De Síntesis
EFDP can be synthesized through a multistep process involving the reaction of 3-fluorobenzylamine with ethyl chloroformate, followed by the addition of piperazine and subsequent deprotection of the resulting intermediate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
EFDP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. EFDP has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXPFIPZDORDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)


![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)


